molecular formula C17H12N4O2S2 B2943916 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 1396869-52-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate

Cat. No. B2943916
CAS RN: 1396869-52-5
M. Wt: 368.43
InChI Key: PKRJNPDUPJTGHH-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds, which are widely used in drug discovery and development.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Evaluation of Benzimidazole Derivatives

Novel azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as potential antimicrobial agents against various bacterial strains (Ansari & Lal, 2009).

Antidiabetic and Renoprotective Activities

Benzazole, Thiazolidinone, and Azetidin-2-one Derivatives

A series of these derivatives have been synthesized and evaluated for their antihyperglycemic and renoprotective activities, with several compounds showing significant effects (Abeed, Youssef, & Hegazy, 2017).

Anticancer Activity

Microwave-Assisted Synthesis of Nitrogen and Sulfur-Containing Heterocyclic Compounds

This approach has led to the development of compounds with pharmacologically active azetidinones and thiazolidinones, showing potential antibacterial and antifungal activities that could be explored for anticancer applications (Mistry & Desai, 2006).

Corrosion Inhibition

Thiazole Derivatives as Corrosion Inhibitors

Compounds within this class have shown efficacy as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions, indicating their potential for industrial applications to protect metals against corrosion (Yadav, Sharma, & Kumar, 2015).

Synthesis and Characterization

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives

These compounds serve as building blocks in drug discovery, showcasing the versatility and potential of benzo[d]thiazole derivatives in synthesizing new compounds for various scientific and medicinal purposes (Durcik et al., 2020).

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-16(10-5-6-12-14(7-10)20-25-19-12)23-11-8-21(9-11)17-18-13-3-1-2-4-15(13)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRJNPDUPJTGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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